molecular formula C22H20ClFN4OS B6489878 6-[(4-chlorophenyl)methyl]-1-ethyl-5-{[(2-fluorophenyl)methyl]sulfanyl}-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1359218-04-4

6-[(4-chlorophenyl)methyl]-1-ethyl-5-{[(2-fluorophenyl)methyl]sulfanyl}-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No. B6489878
CAS RN: 1359218-04-4
M. Wt: 442.9 g/mol
InChI Key: ONZXFXMRSRTXLQ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[4,3-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . Pyrazolo[4,3-d]pyrimidines are known to possess a wide range of biological activities .


Molecular Structure Analysis

The compound contains a pyrazolo[4,3-d]pyrimidine core, which is a bicyclic structure containing two nitrogen atoms in the pyrazole ring and two additional nitrogen atoms in the adjacent pyrimidine ring. It also has various substituents attached to this core, including a 4-chlorophenyl group, a 2-fluorophenyl group, and an ethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure, including the nature and position of its substituents. These could influence properties such as solubility, melting point, and stability .

Scientific Research Applications

Antibacterial Activity

Pyrazolines and their derivatives have demonstrated antibacterial properties . Researchers have explored their effectiveness against bacterial strains, including Gram-positive and Gram-negative species. Investigating the specific antibacterial mechanisms and potential applications of our compound in treating infections would be valuable.

Antifungal Potential

Similar to antibacterial activity, pyrazolines have been studied for their antifungal effects . Our compound could be evaluated against fungal pathogens, such as Candida species or dermatophytes. Understanding its mode of action and spectrum of activity would contribute to antifungal drug development.

Antiparasitic Applications

Given the prevalence of parasitic diseases, compounds with antiparasitic properties are crucial. Pyrazolines have been investigated for their efficacy against parasites . Our compound might be tested against protozoans (e.g., Plasmodium, Trypanosoma) or helminths (e.g., Schistosoma, Ascaris).

Anti-Inflammatory Effects

Inflammation plays a pivotal role in various diseases. Pyrazolines have shown anti-inflammatory potential . Our compound could be assessed for its ability to modulate inflammatory pathways, potentially contributing to novel anti-inflammatory therapies.

Antioxidant Properties

Oxidative stress contributes to cellular damage and disease progression. Pyrazolines have been linked to antioxidant activity . Investigating our compound’s ability to scavenge free radicals and protect cells from oxidative damage would be informative.

Neuroprotective Effects

Considering the compound’s structure, it may interact with neural systems. Assessing its impact on acetylcholinesterase (AchE) activity is crucial. AchE inhibition affects neurotransmission and behavior, making it relevant for neuroprotection .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some pyrazolo[4,3-d]pyrimidines are known to inhibit certain enzymes, acting as potential anticancer or antiviral agents .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific biological activities. As with any compound, appropriate safety precautions should be taken when handling it, particularly if its biological activities are not well characterized .

properties

IUPAC Name

6-[(4-chlorophenyl)methyl]-1-ethyl-5-[(2-fluorophenyl)methylsulfanyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN4OS/c1-3-28-20-19(14(2)26-28)25-22(30-13-16-6-4-5-7-18(16)24)27(21(20)29)12-15-8-10-17(23)11-9-15/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZXFXMRSRTXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)Cl)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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